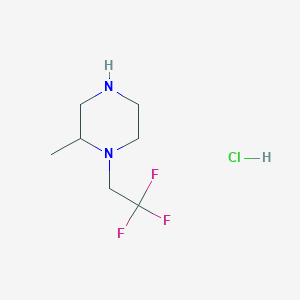

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride

Description

Historical context and discovery

The development of this compound emerged from the broader historical trajectory of piperazine chemistry, which began gaining prominence in the mid-20th century as researchers recognized the therapeutic potential of six-membered heterocyclic compounds containing two nitrogen atoms. The systematic exploration of piperazine derivatives accelerated significantly during the 1960s and 1970s, when pharmaceutical researchers began investigating modifications to the basic piperazine scaffold to enhance biological activity and selectivity. The specific incorporation of trifluoroethyl substituents into piperazine frameworks represents a more recent development, reflecting advances in fluorination chemistry that occurred during the late 20th century.

The compound's identification can be traced through Chemical Abstracts Service records, where it received the registration number 1423034-62-1, indicating its formal recognition within the chemical literature. The systematic development of fluorinated piperazine derivatives gained momentum as researchers discovered that fluorine substitution could dramatically improve the pharmacokinetic properties of heterocyclic compounds. This realization drove extensive synthetic efforts to create libraries of fluorinated piperazines, including the methyl-substituted variant under examination.

The historical significance of this compound extends beyond its individual properties to represent a convergence of two important chemical trends: the medicinal chemistry focus on piperazine derivatives and the growing appreciation for fluorine's unique effects on molecular properties. Early synthetic approaches to related compounds were documented in patent literature from the 1980s and 1990s, establishing foundational methodologies that would later enable efficient preparation of more complex derivatives like this compound. The compound's development benefited from accumulated knowledge regarding both piperazine functionalization and fluoroalkyl group introduction, representing a sophisticated application of established synthetic principles.

The emergence of this specific compound in research contexts reflects the pharmaceutical industry's increasing recognition that strategic fluorination can address common challenges in drug development, including metabolic stability, membrane permeability, and target selectivity. The historical trajectory leading to its synthesis demonstrates how fundamental advances in heterocyclic chemistry and fluorination methodology converged to enable the creation of increasingly sophisticated molecular architectures for research applications.

Significance in fluorinated heterocyclic chemistry

The significance of this compound within fluorinated heterocyclic chemistry stems from its exemplification of how strategic fluorine incorporation can fundamentally transform the properties of heterocyclic scaffolds. Fluorinated heterocyclic compounds have emerged as one of the most important classes in modern medicinal chemistry, with more than twenty percent of marketed medications containing fluorine atoms. The trifluoroethyl group present in this compound represents a particularly valuable fluorinated substituent, as it combines the electronic effects of three fluorine atoms with appropriate steric properties for biological interactions.

The compound's structure demonstrates key principles underlying successful fluorinated heterocycle design. The trifluoroethyl substituent provides significant electronegativity while maintaining sufficient flexibility for conformational adaptation during target binding. This balance between electronic modulation and structural accessibility has made trifluoroethyl groups increasingly popular in pharmaceutical research. The presence of fluorine atoms typically increases lipophilicity and metabolic stability while potentially enhancing bioavailability through improved membrane permeation characteristics.

Recent research has highlighted the broader significance of fluorinated piperazine derivatives in therapeutic applications. Studies have demonstrated that fluorinated five-membered and six-membered heterocycles, including piperazine variants, exhibit enhanced biological potency compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms can modulate hydrogen bonding patterns, alter molecular dipole moments, and influence conformational preferences, all of which contribute to improved biological activity profiles.

The compound's significance extends to its utility as a synthetic intermediate for more complex fluorinated molecules. The combination of the piperazine nitrogen atoms with the trifluoroethyl group creates multiple sites for further functionalization, enabling the construction of elaborate molecular architectures for diverse research applications. This versatility has made fluorinated piperazine derivatives valuable building blocks in combinatorial chemistry approaches to drug discovery.

Furthermore, the compound represents advances in fluorination methodology that have enabled more efficient and selective introduction of trifluoroethyl groups into heterocyclic systems. The successful synthesis of this compound demonstrates the maturation of synthetic techniques for complex fluorinated molecule preparation, reflecting decades of methodological development in organofluorine chemistry.

Position within piperazine derivative classifications

This compound occupies a distinctive position within the broader classification of piperazine derivatives, belonging specifically to the category of N-substituted piperazines with fluorinated alkyl substituents. Piperazine derivatives can be systematically classified based on their substitution patterns, with this compound representing a disubstituted variant where one nitrogen bears a methyl group and the other carries a trifluoroethyl substituent. This substitution pattern places it within the class of asymmetrically substituted piperazines, which often exhibit unique biological and chemical properties compared to symmetrically substituted analogs.

Within the Chemical Taxonomy classification system, this compound belongs to the broader category of organoheterocyclic compounds, specifically classified as a diazinane derivative. The piperazine core structure consists of a saturated six-membered ring containing nitrogen atoms at positions 1 and 4, with four carbon atoms completing the ring system. The methyl substitution at the 2-position of the piperazine ring creates a chiral center, adding stereochemical complexity to the molecule's classification and potentially influencing its biological activity.

The trifluoroethyl substituent further distinguishes this compound within piperazine classifications, as it represents a relatively specialized modification compared to more common substituents such as simple alkyl groups or aromatic rings. Fluorinated piperazine derivatives constitute a growing subclass within the broader piperazine family, driven by their enhanced pharmacological properties and synthetic accessibility. The specific trifluoroethyl substitution pattern has been incorporated into various pharmaceutical compounds, reflecting its value in medicinal chemistry applications.

Comparative analysis with related piperazine derivatives reveals the compound's unique structural features. For example, 1-(2,2,2-trifluoroethyl)piperazine, which lacks the methyl substitution, represents the immediate structural analog and serves as a useful comparison point for understanding the specific contributions of the methyl group. The presence of both methyl and trifluoroethyl substituents creates a distinctive electronic and steric environment that differentiates this compound from simpler piperazine derivatives.

The compound's classification also extends to its salt form, as the hydrochloride salt represents the most common method for improving the aqueous solubility and handling properties of basic piperazine derivatives. This salt formation is a standard practice in pharmaceutical chemistry, enabling better formulation characteristics and analytical consistency compared to the free base form.

Current research landscape

The current research landscape surrounding this compound reflects the compound's growing importance as both a synthetic intermediate and a research tool in medicinal chemistry. Recent investigations have focused primarily on its utility in the synthesis of more complex pharmaceutical compounds, particularly in the development of novel therapeutic agents targeting various biological pathways. The compound's unique structural features make it an attractive starting material for the construction of elaborate molecular architectures designed for specific therapeutic applications.

Contemporary research efforts have particularly emphasized the compound's role in the synthesis of fluorinated piperazine-containing pharmaceuticals. Recent patent literature has documented the incorporation of related trifluoroethyl piperazine derivatives into compounds designed for treating central nervous system disorders, demonstrating the ongoing relevance of this structural motif in drug development. These applications highlight the compound's potential as a building block for creating molecules with enhanced brain penetration and metabolic stability profiles.

Recent synthetic methodologies have advanced the efficient preparation of this compound through optimized reaction conditions and improved purification techniques. Current protocols typically involve the reaction of 2-methylpiperazine with 2,2,2-trifluoroethyl chloride in the presence of appropriate bases, followed by conversion to the hydrochloride salt. These methodological improvements have enhanced the compound's accessibility for research applications, enabling more widespread investigation of its properties and potential uses.

Analytical characterization studies have provided comprehensive data regarding the compound's physicochemical properties, including detailed spectroscopic analysis and collision cross-section measurements that facilitate its identification and quantification in complex mixtures. These analytical advances have supported quality control efforts and enabled more sophisticated studies of the compound's behavior in various chemical and biological systems.

The research landscape also encompasses investigations into related fluorinated piperazine derivatives, which provide context for understanding the compound's unique properties. Studies of fluorinated heterocycles have demonstrated their enhanced biological activities compared to non-fluorinated analogs, supporting continued interest in compounds like this compound. Recent antimalarial research has specifically highlighted the potential of fluorinated piperazine-hydroxyethylamine analogs, indicating the broader therapeutic relevance of fluorinated piperazine derivatives.

Current commercial availability of the compound through specialized chemical suppliers has facilitated its use in academic and industrial research settings. The compound's inclusion in chemical databases and supplier catalogs reflects its established position within the research community and suggests continued demand for its use in synthetic and biological studies. Ongoing research efforts continue to explore new applications and synthetic methodologies, indicating that the compound's role in contemporary chemistry research remains dynamic and expanding.

Properties

IUPAC Name |

2-methyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2.ClH/c1-6-4-11-2-3-12(6)5-7(8,9)10;/h6,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXLJUVZIQQEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of 2-methylpiperazine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained as a crystalline powder and is packaged under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: N-oxides of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine.

Reduction: Reduced derivatives with hydrogen replacing the trifluoroethyl group.

Substitution: Compounds with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a crucial building block in synthesizing complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the development of diverse derivatives.

Biology

- Enzyme Inhibition Studies: Research indicates that 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride can interact with biological macromolecules, making it valuable in studying enzyme inhibition and receptor binding. Its lipophilic nature facilitates effective cellular penetration, enabling it to modulate enzyme activity or receptor function.

- Potential Therapeutic Applications: The compound has been investigated for its potential therapeutic effects on neurological disorders due to its ability to interact with serotonin receptors and other biological targets .

Medicine

- Neurological Disorders: Studies suggest that this compound may have applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders. Its mechanism of action involves modulation of neurotransmitter levels in the brain.

- Cancer Therapeutics: Recent findings highlight the anticancer potential of piperazine derivatives similar to 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine. These compounds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperazine Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous piperazine derivatives:

Key Observations :

- Trifluoroethyl vs.

- Substituent Position : 1-[2-(2-Trifluoromethylphenyl)ethyl]piperazine (CAS: 94023-00-4) incorporates a bulkier aromatic substituent, which may reduce solubility but improve receptor selectivity .

- Aromatic vs. Aliphatic Substituents : TFMPP HCl (1-(3-trifluoromethylphenyl)piperazine) exhibits higher LogP (~2.7) due to its aromatic trifluoromethyl group, favoring serotonin receptor binding, whereas the target compound’s aliphatic trifluoroethyl group may target different pathways .

Pharmacological Profiles

- Serotonin Receptor Affinity: TFMPP HCl is a well-known 5-HT₁B/₂C agonist, while the target compound’s aliphatic trifluoroethyl group may reduce serotoninergic activity but increase affinity for dopamine or σ receptors .

Case Study: Impact of Substituent Halogenation

- Chlorinated Analogs: 1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride (CAS: 1185300-23-5) demonstrates reduced CNS activity due to increased polarity (LogP ~0.9) but shows promise in peripheral α-adrenergic modulation .

- Brominated Derivatives: Limited evidence suggests bromine substitution (e.g., 2-bromo-N-2-pyridinylpropanamide hydrobromide) introduces steric hindrance, reducing bioavailability compared to fluorinated analogs .

Biological Activity

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a piperazine derivative notable for its unique trifluoroethyl group, which enhances its lipophilicity and metabolic stability. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly neurological disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHFN·HCl

- Molecular Weight : Approximately 168.16 g/mol

The structure features a piperazine ring with a methyl group at position two and a trifluoroethyl group at position one. This configuration contributes to its biological activity by facilitating interactions with cellular targets.

The biological activity of this compound primarily involves:

- Interaction with Enzymes and Receptors : The compound can modulate the activity of specific enzymes and receptors, influencing various biological pathways.

- Enhanced Cell Membrane Penetration : The trifluoroethyl moiety increases lipophilicity, allowing better penetration into cell membranes and enhancing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

1. Neurological Applications

Studies have shown that derivatives of piperazine can act as serotonin agonists, suggesting potential applications in treating mood disorders such as depression and anxiety. The modulation of serotonin levels may be beneficial for conditions related to serotonin dysregulation.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13. These enzymes play crucial roles in tissue remodeling and have implications in cancer progression and inflammatory diseases .

3. Cancer Therapeutics

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine have shown cytotoxic effects on various cancer cell lines through apoptosis induction .

Research Findings and Case Studies

Synthesis and Purification

The synthesis of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine typically involves:

- Reactants : 2-methylpiperazine and 2,2,2-trifluoroethyl chloride.

- Conditions : Reaction in organic solvents (e.g., dichloromethane) under reflux with a base (e.g., sodium hydroxide).

- Purification : The product is purified through recrystallization or column chromatography to yield the hydrochloride salt.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of piperazine derivatives with halogenated trifluoroethyl groups. A common approach is to react 2-methylpiperazine with 2,2,2-trifluoroethyl chloride/halide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile . Purification via recrystallization from ethanol/water mixtures or column chromatography is critical to isolate the hydrochloride salt. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 piperazine:halide) significantly affect yields, which are typically monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoroethyl group at N1 and methyl at C2). Key signals include δ ~2.8–3.5 ppm (piperazine CH₂) and δ ~1.2 ppm (methyl group) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% TFA in water (70:30) resolve impurities. Retention times should align with reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with m/z matching the molecular formula (C₇H₁₄ClF₃N₂⁺, calculated 242.08) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from hydrochloride salts .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Divergent solubility values (e.g., in water vs. ethanol) may arise from polymorphic forms or residual solvents. Systematic studies using dynamic light scattering (DLS) or powder X-ray diffraction (PXRD) can identify polymorphs. Solubility should be measured at controlled temperatures (25°C ± 0.1) with equilibration times ≥24 hours . Cross-validate with HPLC purity checks to exclude solvent interference .

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient .

- Major Degradants : Look for hydrolysis products (e.g., free piperazine) or oxidation byproducts (N-oxide derivatives). Quantify using external calibration curves .

Q. How can derivatization enhance the compound’s detectability in biological matrices?

Derivatize with dansyl chloride or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to introduce fluorophores or charged groups. For LC-MS/MS, use 1-(2-pyridyl)piperazine to improve ionization efficiency. Optimize reaction pH (7–9) and molar excess (5:1 derivatizing agent:analyte) .

Q. What computational tools aid in designing analogs with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict logP (target <3), BBB permeability (low for CNS safety), and CYP450 interactions .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors) based on the piperazine scaffold’s flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of piperazine derivatives?

Variations in catalytic efficiency (e.g., in polymer synthesis) may stem from differences in protonation states (pH-dependent) or counterion effects (Cl⁻ vs. other anions). Conduct controlled experiments with standardized buffers (pH 4–7) and compare turnover numbers using identical substrates (e.g., vinyl chloride for PVC polymerization) .

Q. What methodological considerations ensure reproducibility in pharmacological assays?

- Cell-Based Assays : Use passage-limited cell lines (<P20) and normalize data to housekeeping genes (e.g., GAPDH) .

- In Vivo Studies : Control for trifluoroethyl group metabolism (potential release of fluoride ions) via serum fluoride ion chromatography .

Methodological Best Practices

Q. Which purification techniques maximize yield without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.